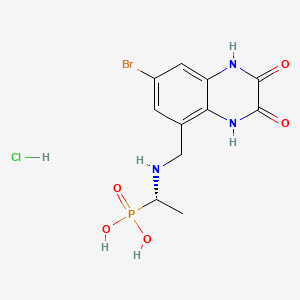

CGP 78608 hydrochloride

Descripción general

Descripción

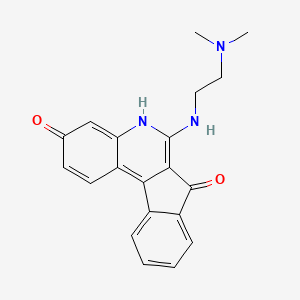

CGP 78608 hydrochloride is a highly potent and selective antagonist at the glycine-binding site of the NMDA receptor, with an IC50 of 6 nM . It acts as a potentiator of GluN1/GluN3A-mediated glycine currents, with an estimated EC50 in the low nM range (26.3 nM) .

Molecular Structure Analysis

CGP 78608 is a phosphonic acid in which the hydrogen attached to phosphorous is substituted by a 1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl group .Physical And Chemical Properties Analysis

CGP 78608 is a phosphonic acid derivative . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

CGP 78608 as a Modulator in Pain Perception

CGP 78608 hydrochloride has been studied for its effects on pain modulation. In a study by (Muth‐Selbach et al., 2009), the antinociceptive effects of lidocaine were investigated, revealing that CGP 78608, acting as an antagonist at the glycineB-site of the NMDA-receptor, plays a significant role in pain perception modulation.

CGP 78608 in Neurological Research

CGP 78608 has also been utilized in neurological research, particularly in studying NMDA receptors. (Grand et al., 2018) demonstrated the transformative effect of CGP-78608 on GluN1/GluN3A receptors, enhancing their responses and providing insights into excitatory glycine receptors in brain function and development.

CGP 78608 in Ammonia Neurotoxicity Research

In the context of ammonia neurotoxicity, (Hilgier et al., 2004) explored the role of CGP 78608 as a glycine site-specific NMDA receptor antagonist. Their findings indicate that targeting the glycine site of NMDA receptors with CGP 78608 can significantly reduce ammonia-dependent cGMP synthesis, suggesting potential therapeutic applications in conditions associated with ammonia overexposure.

Mecanismo De Acción

Target of Action

CGP 78608 hydrochloride is a highly potent and selective antagonist at the glycine-binding site of the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .

Mode of Action

This compound acts as a potentiator of GluN1/GluN3A-mediated glycine currents . This means that it enhances the effect of glycine on these receptors. The IC50 value, which is the concentration of the compound that is required to inhibit the biological or biochemical function of the NMDA receptor by half, is 6 nM .

Biochemical Pathways

The compound decreases the glycine sensitivity of GluN1/GluN3A receptors through an inter-subunit allosteric effect between GluN1 and GluN3A agonist-binding domain (ABD) sites . This means that it changes the shape of the receptor in a way that reduces its response to glycine.

Result of Action

The result of the action of this compound is that it has anticonvulsant activity . This means that it can prevent or reduce the severity of epileptic fits or seizures.

Safety and Hazards

Safety measures for handling CGP 78608 hydrochloride include ensuring adequate ventilation and having accessible safety shower and eye wash stations. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

CGP 78608 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of NMDA receptors. These receptors are ionotropic glutamate receptors that play a key role in synaptic plasticity and memory function. This compound interacts with the glycine-binding site of the NMDA receptor, preventing the activation of the receptor by glycine. This inhibition is highly selective, with this compound displaying over 500-fold selectivity for NMDA receptors compared to kainate and AMPA receptors . The compound also potentiates GluN1/GluN3A-mediated glycine currents, further modulating synaptic transmission .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting NMDA receptor activity, it influences cell signaling pathways, particularly those involved in calcium influx and downstream signaling cascades. This inhibition can lead to reduced excitotoxicity, a process where excessive activation of NMDA receptors causes neuronal damage and cell death. Additionally, this compound has been shown to impact gene expression and cellular metabolism, potentially altering the expression of genes involved in synaptic plasticity and energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glycine site of the NMDA receptor. This binding prevents glycine from activating the receptor, thereby inhibiting the receptor’s ion channel function. The compound’s high selectivity for the glycine site ensures that it effectively blocks NMDA receptor activity without significantly affecting other glutamate receptors. This selective inhibition can lead to reduced calcium influx and subsequent downstream signaling, ultimately protecting neurons from excitotoxic damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to potential degradation or desensitization of the NMDA receptors. Long-term studies have shown that this compound can provide sustained neuroprotection in in vitro and in vivo models, although the extent of its effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NMDA receptor activity and provides neuroprotection without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including motor impairment and potential neurotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the synaptic cleft, where it can effectively inhibit NMDA receptor activity. The distribution of this compound can also be influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with NMDA receptors. The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These localization mechanisms ensure that this compound can effectively modulate synaptic transmission and provide neuroprotection .

Propiedades

IUPAC Name |

[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN3O5P.ClH/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8;/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQQZBPMRPDKTB-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042566 | |

| Record name | CGP 78608 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

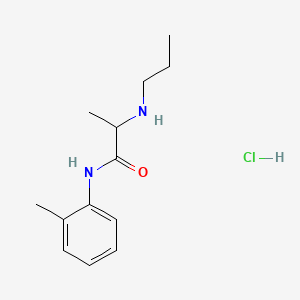

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

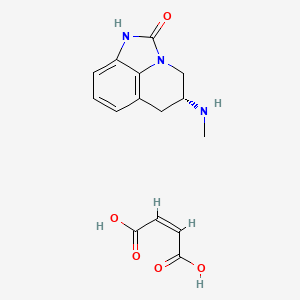

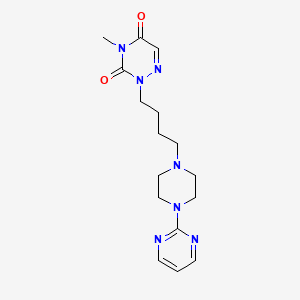

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate](/img/structure/B1662221.png)